molecular formula C27H58INO2S B12805647 1-Propanaminium, N-(3-hydroxypropyl)-2-methoxy-N,N-dimethyl-3-(octadecylthio)-, iodide, (1)- CAS No. 124581-94-8

1-Propanaminium, N-(3-hydroxypropyl)-2-methoxy-N,N-dimethyl-3-(octadecylthio)-, iodide, (1)-

Cat. No.: B12805647
CAS No.: 124581-94-8
M. Wt: 587.7 g/mol
InChI Key: IHOUGVVNZWYVIB-UHFFFAOYSA-M
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Description

1-Propanaminium, N-(3-hydroxypropyl)-2-methoxy-N,N-dimethyl-3-(octadecylthio)-, iodide, (1)- is a quaternary ammonium compound. This compound is known for its surfactant properties, making it useful in various industrial and scientific applications. Its structure includes a long hydrophobic tail and a hydrophilic head, which allows it to interact with both water and oil phases.

Preparation Methods

The synthesis of 1-Propanaminium, N-(3-hydroxypropyl)-2-methoxy-N,N-dimethyl-3-(octadecylthio)-, iodide, (1)- typically involves a multi-step process. The initial step often includes the reaction of a suitable amine with an alkylating agent to form the quaternary ammonium compound. The reaction conditions usually require a solvent such as ethanol or methanol and may involve heating to facilitate the reaction. Industrial production methods may involve continuous flow reactors to ensure consistent product quality and yield .

Chemical Reactions Analysis

1-Propanaminium, N-(3-hydroxypropyl)-2-methoxy-N,N-dimethyl-3-(octadecylthio)-, iodide, (1)- undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.

    Substitution: Common reagents for substitution reactions include halides and nucleophiles.

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Propanaminium, N-(3-hydroxypropyl)-2-methoxy-N,N-dimethyl-3-(octadecylthio)-, iodide, (1)- involves its interaction with lipid bilayers and proteins. The hydrophobic tail inserts into lipid membranes, disrupting their structure, while the hydrophilic head interacts with aqueous environments. This dual interaction can lead to changes in membrane permeability and protein function .

Comparison with Similar Compounds

Similar compounds include:

Properties

CAS No.

124581-94-8

Molecular Formula

C27H58INO2S

Molecular Weight

587.7 g/mol

IUPAC Name

3-hydroxypropyl-(2-methoxy-3-octadecylsulfanylpropyl)-dimethylazanium;iodide

InChI

InChI=1S/C27H58NO2S.HI/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-24-31-26-27(30-4)25-28(2,3)22-21-23-29;/h27,29H,5-26H2,1-4H3;1H/q+1;/p-1

InChI Key

IHOUGVVNZWYVIB-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCCCCCCCCSCC(C[N+](C)(C)CCCO)OC.[I-]

Origin of Product

United States

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